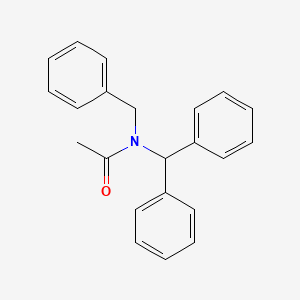

N-benzhydryl-N-benzylacetamide

Description

The exact mass of the compound N-benzyl-N-(diphenylmethyl)acetamide is 315.162314293 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-benzhydryl-N-benzylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzhydryl-N-benzylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydryl-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-18(24)23(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAIRGSJNQJECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Entity Profile: C₂₂H₂₁NO Tertiary Amide Scaffolds

The following technical guide details the physicochemical profiling, synthesis, and structural characterization of tertiary amides with the molecular formula C₂₂H₂₁NO .

While this formula corresponds to multiple isomeric structures (including various N,N-disubstituted benzamides and synthetic intermediates for GPCR ligands), this guide utilizes N,N-dibenzyl-4-methylbenzamide as the primary reference standard. This specific isomer perfectly illustrates the critical challenges inherent to this chemical space: restricted bond rotation, high lipophilicity, and metabolic susceptibility.

Executive Summary & Stoichiometry

Target Entity: C₂₂H₂₁NO Tertiary Amide Primary Application: Medicinal Chemistry Scaffolds (GPCR Ligands, Kinase Inhibitors), Synthetic Intermediates.

The C₂₂H₂₁NO tertiary amide represents a lipophilic, non-ionizable scaffold often encountered in fragment-based drug discovery. Unlike secondary amides, the tertiary amide moiety lacks a hydrogen bond donor, significantly altering its permeability and solubility profile.

Molecular Weight & Formula Analysis

Precise mass determination is critical for HRMS (High-Resolution Mass Spectrometry) validation during synthesis.

| Property | Value | Technical Note |

| Molecular Formula | C₂₂H₂₁NO | 45 Atoms total |

| Average Molecular Weight | 315.41 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 315.1623 Da | Target for HRMS [M+H]⁺ = 316.1701 |

| C/H/N/O Composition | C: 83.78%, H: 6.71%, N: 4.44%, O: 5.07% | Elemental Analysis tolerance: ±0.4% |

| Degree of Unsaturation | 13 | Indicates high aromaticity (likely 2-3 rings) |

Structural Characterization & Rotamerism

A defining feature of sterically hindered tertiary amides (such as N,N-dibenzyl variants) is atropisomerism or restricted rotation around the C(carbonyl)–N bond. This often leads to signal doubling in NMR spectra at room temperature, a phenomenon frequently misidentified as impurities by junior chemists.

NMR Interpretation Strategy

Due to the partial double-bond character of the amide linkage (resonance contribution from O⁻–C=N⁺), the rotation barrier can exceed 15–20 kcal/mol.[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Benzyl Protons: Expect broadening or splitting of the benzylic methylene (-CH₂-) signals (approx. δ 4.5–4.8 ppm). In symmetric N,N-dibenzyl systems, these may appear as distinct singlets or AB quartets if the rotation is slow on the NMR timescale.

-

Aromatic Region: δ 7.0–7.5 ppm (Multiplets, 14H total for tribenzyl-like systems).

-

Methyl Group: δ 2.35 ppm (Singlet, 3H) for the tolyl moiety.

-

-

Variable Temperature (VT) NMR: Heating the sample to >80°C typically induces coalescence, simplifying the spectrum and confirming the presence of rotamers rather than impurities.

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating the C₂₂H₂₁NO structure.

Caption: Workflow for distinguishing amide rotamers from impurities in C₂₂H₂₁NO structural elucidation.

Synthetic Protocol: Schotten-Baumann Acylation

To synthesize a representative C₂₂H₂₁NO tertiary amide (N,N-dibenzyl-4-methylbenzamide), a biphasic Schotten-Baumann protocol is recommended. This method minimizes the formation of HCl salts and ensures high yield.

Reagents & Stoichiometry

-

Substrate A: Dibenzylamine (Secondary Amine) – 1.0 equiv.

-

Substrate B: 4-Methylbenzoyl chloride (Acid Chloride) – 1.1 equiv.

-

Base: 10% NaOH (aq) or Diisopropylethylamine (DIPEA) in DCM.

-

Solvent: Dichloromethane (DCM) / Water (1:1 v/v).

Step-by-Step Methodology

-

Preparation: Dissolve Dibenzylamine (10 mmol) in DCM (20 mL) in a round-bottom flask.

-

Base Addition: Add 10% NaOH solution (20 mL) or DIPEA (12 mmol) and cool the biphasic mixture to 0°C.

-

Acylation: Add 4-Methylbenzoyl chloride (11 mmol) dropwise over 15 minutes. The exotherm must be controlled to prevent hydrolysis of the acid chloride.

-

Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 2 hours.

-

Quench & Extraction: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to remove acid byproducts), and Brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Biopharmaceutical Profile (ADME)

For drug development professionals, the C₂₂H₂₁NO tertiary amide scaffold presents specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Lipophilicity & Solubility

-

cLogP: ~5.2 – 5.6 (Highly Lipophilic).

-

Solubility: Poor aqueous solubility (< 1 µg/mL). Requires formulation aids (e.g., cyclodextrins or lipid-based vehicles) for biological assays.

-

Permeability: High passive permeability due to the lack of H-bond donors and high lipophilicity, making it CNS-penetrant if not effluxed by P-gp.

Metabolic Fate: N-Dealkylation

The primary metabolic clearance pathway for bulky tertiary amides is oxidative N-dealkylation mediated by CYP450 isoforms (typically CYP3A4).

Caption: Oxidative N-dealkylation pathway typical for C₂₂H₂₁NO tertiary amides.

Mechanism:

-

Hydroxylation of the

-carbon next to the nitrogen (forming a carbinolamine). -

Spontaneous collapse of the carbinolamine.

-

Release of an aldehyde (e.g., benzaldehyde) and the corresponding secondary amide.

References

-

PubChem. Compound Summary: N,N-Dibenzyl-4-methylbenzamide (Isomer Representative). National Library of Medicine. Available at: [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section: Amide Resonance and Rotamers).

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter: Metabolic Stability and CYP450).

Sources

An In-depth Technical Guide to N-benzhydryl-N-benzylacetamide: Synthesis, Characterization, and Potential Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

For contextual understanding, it is useful to compare the target compound with its structurally related secondary amides:

-

N-benzhydrylacetamide: A secondary amide with a single benzhydryl substituent on the nitrogen atom.[1]

-

N-benzylacetamide: A secondary amide with a single benzyl substituent on the nitrogen atom.[2][3][4][5][6]

The introduction of a second bulky substituent on the nitrogen atom to form the tertiary amide, N-benzhydryl-N-benzylacetamide, is expected to significantly influence its chemical and physical properties, including its reactivity, solubility, and biological activity.

Table 1: Identifiers of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| N-benzhydrylacetamide | 5267-35-6 | C₁₅H₁₅NO | 225.29 g/mol |

| N-benzylacetamide | 588-46-5 | C₉H₁₁NO | 149.19 g/mol |

| N-benzhydryl-N-benzylacetamide | Not Assigned | C₂₂H₂₁NO | 315.41 g/mol |

Proposed Synthesis of N-benzhydryl-N-benzylacetamide

The synthesis of N-benzhydryl-N-benzylacetamide, as a tertiary amide, can be logically approached through the acylation of its corresponding secondary amine precursor, N-benzhydryl-N-benzylamine. The following section details a proposed two-step synthetic pathway.

Step 1: Synthesis of the Precursor, N-benzhydryl-N-benzylamine

A common method for the synthesis of unsymmetrical secondary amines is through reductive amination. In this case, benzhydrylamine can be reacted with benzaldehyde to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine.

Diagram 1: Proposed Synthesis of N-benzhydryl-N-benzylamine

Sources

- 1. N-Benzhydrylacetamide | C15H15NO | CID 614461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. N-Benzylacetamide | SIELC Technologies [sielc.com]

- 4. store.usp.org [store.usp.org]

- 5. N-Benzylacetamide | 588-46-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

The Diarylmethylamide Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Diarylmethylamide Core

The diarylmethylamide scaffold, characterized by two aryl rings and an amide group attached to a central methylene, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement allows for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of diarylmethylamide derivatives, with a focus on their applications in oncology, infectious diseases, and neuroinflammation. We will delve into the mechanistic insights that drive the design of these compounds and provide detailed, field-proven protocols for their synthesis and biological characterization.

I. The Diarylmethylamide Scaffold in Oncology: A Multi-pronged Attack on Cancer

Diarylmethylamide derivatives have shown significant promise as anticancer agents, primarily through their ability to disrupt fundamental cellular processes such as cell division and signal transduction.

A. Mechanism of Action: Targeting the Cytoskeleton and Cellular Signaling

1. Tubulin Polymerization Inhibition:

A significant number of diarylmethylamide derivatives exert their anticancer effects by interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, are crucial for cell division, intracellular transport, and maintenance of cell shape. These derivatives often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1][2] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.[2]

Signaling Pathway: Tubulin Polymerization and its Inhibition

Caption: Inhibition of tubulin polymerization by diarylmethylamide derivatives.

2. Kinase Inhibition:

Several diarylmethylamide derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer progression. For instance, certain diarylureas, a closely related class of compounds, have shown significant inhibitory activity against RAF kinases, which are components of the MAPK/ERK signaling pathway that controls cell proliferation and survival.[3] By blocking the activity of these kinases, these compounds can halt the uncontrolled growth of cancer cells.

B. Key Diarylmethylamide Derivatives in Oncology

The following table summarizes the activity of representative diarylmethylamide derivatives with significant anticancer potential.

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 15b | Tubulin Polymerization | MGC-803 (Gastric) | 1.56 | [2] |

| PC-3 (Prostate) | 3.56 | [2] | ||

| EC-109 (Esophageal) | 14.5 | [2] | ||

| 1l (Diarylmethylamine) | NF-κB Signaling | Raw264.7 (Macrophage) | 5.82 (NO inhibition) | [1] |

C. Experimental Protocols: Synthesis and Biological Evaluation

1. General Synthesis of Diarylmethylamide Derivatives (e.g., Compound 15b): [2]

-

Step 1: Synthesis of the Diarylmethylamine Core: A solution of the appropriate substituted aniline (1.0 eq) and a substituted benzaldehyde (1.0 eq) in a suitable solvent like ethanol is stirred at room temperature. A reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the diarylmethylamine.

-

Step 2: Amide Coupling: The synthesized diarylmethylamine (1.0 eq) is dissolved in a dry aprotic solvent (e.g., dichloromethane) along with a carboxylic acid (1.1 eq) and a coupling agent like DCC (1.2 eq) and a catalyst such as DMAP (0.1 eq). The reaction mixture is stirred at room temperature until completion. The resulting solid is filtered off, and the filtrate is washed with aqueous acid, base, and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the final diarylmethylamide derivative.

Experimental Workflow: Synthesis of Diarylmethylamides

Caption: General synthetic workflow for diarylmethylamide derivatives.

2. In Vitro Tubulin Polymerization Assay: [2]

-

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Add the diarylmethylamide derivative at various concentrations to the reaction mixture.

-

Incubate the mixture at 37°C and monitor the absorbance at 340 nm over time using a spectrophotometer.

-

A known tubulin inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) should be included as positive and negative controls, respectively.

-

The inhibitory effect is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.

-

II. Diarylmethylamide Derivatives as Antimicrobial Agents

The diarylmethylamide scaffold has also demonstrated potential in combating infectious diseases, with derivatives showing activity against various viral and bacterial pathogens.

A. Antiviral Activity

Certain diarylmethylamide and related diarylmethylamine derivatives have been investigated for their antiviral properties. For example, some piperazine-based diarylmethylamines have been explored as potential antiviral agents.[4] Docking studies have suggested that these compounds may bind to viral proteins, such as the Ebola virus glycoprotein, thereby interfering with viral entry into host cells.[4] Further research is needed to fully elucidate the mechanisms of action and the spectrum of antiviral activity of this class of compounds. Some diaryl diimidazopyrimidine derivatives have shown potent in vitro activity against the Influenza A H1N1 strain.[5]

B. Antibacterial and Other Antimicrobial Activities

Diarylurea derivatives, which share structural similarities with diarylmethylamides, have shown promising antibacterial activity against pathogenic strains like Staphylococcus aureus.[6] Additionally, some diaryl azo derivatives have been investigated for their antimicrobial and anti-diabetic properties.[7]

III. Exploring the Potential of Diarylmethylamides in Neurodegenerative and Inflammatory Diseases

Recent research has begun to explore the therapeutic potential of diarylmethylamide and related structures in other disease areas, including neurodegenerative and inflammatory conditions.

A. Neuroprotective Potential

While direct evidence for diarylmethylamide derivatives in neurodegenerative diseases is still emerging, related compounds are being investigated. For instance, the anti-seizure drug levetiracetam, which has a different core structure but shares the feature of an amide group, is being explored for its potential to prevent the production of harmful amyloid-beta peptides in early Alzheimer's disease models.[8] This highlights the potential for amide-containing compounds to modulate pathways relevant to neurodegeneration.

B. Anti-inflammatory Activity

Diarylmethylamine derivatives have demonstrated significant anti-inflammatory properties. In a preclinical model of ulcerative colitis, a derivative was shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in inflammatory cells.[1] The compound also suppressed the production of pro-inflammatory cytokines like IL-6 and TNF-α by inhibiting the NF-κB signaling pathway.[1] This suggests that diarylmethylamide-related structures could be valuable leads for the development of new anti-inflammatory drugs.

IV. Pharmacokinetics and Drug-Likeness: ADMET Considerations

For any promising therapeutic agent, understanding its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for further development. Computational tools are often employed in the early stages to predict the drug-likeness and pharmacokinetic properties of novel compounds.[9][10][11] These in silico methods can help prioritize candidates for further experimental validation. For diarylmethylamide derivatives, factors such as lipophilicity, solubility, and metabolic stability need to be carefully optimized to ensure good bioavailability and a favorable safety profile.[12]

V. Future Perspectives and Conclusion

The diarylmethylamide scaffold represents a highly versatile and promising pharmacophore in medicinal chemistry. Its derivatives have demonstrated significant potential in oncology, with a clear mechanism of action as tubulin polymerization inhibitors and kinase inhibitors. The exploration of their utility in infectious, neurodegenerative, and inflammatory diseases is an exciting and growing area of research.

Future efforts in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective targets.

-

Pharmacokinetic Optimization: To improve the ADMET properties and enhance the clinical translatability of these compounds.

-

Exploration of New Therapeutic Areas: To fully uncover the therapeutic potential of this versatile scaffold.

The continued investigation of diarylmethylamide derivatives holds great promise for the discovery and development of novel and effective therapies for a range of human diseases.

References

-

Yang, J., et al. (2025). Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress. European Journal of Medicinal Chemistry. [Link]

-

Di Mola, A., et al. (2021). Diarylureas as Antitumor Agents. Molecules. [Link]

-

Ameen, D., & Snape, T. J. (2020). Piperazine based diarylmethylamines as antiviral agents. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules. [Link]

-

Basile, L., et al. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Molecules. [Link]

-

Hossain, M. K., et al. (2022). View of ADMET-informatics, Pharmacokinetics, Drug-likeness and Medicinal Chemistry of Bioactive Compounds of Physalis minima Ethanolic Leaf Extract (PMELE) as a Potential Source of Natural Lead Molecules for Next Generation Drug Design, Development and Therapies. Journal of Pharmaceutical Research International. [Link]

-

Galtier, C., et al. (2003). Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Antiviral Chemistry & Chemotherapy. [Link]

-

Reddy, T. S., et al. (2025). Diaryl Diimidazopyrimidine Derivatives as Potent Inhibitors of Influenza A Virus: Synthesis, Evaluation and Docking Studies. Drug Development Research. [Link]

-

Abdullah, M. A., et al. (2021). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. Mini-Reviews in Medicinal Chemistry. [Link]

-

Abdullah, M. A., et al. (2020). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. Bentham Science. [Link]

-

Chen, J., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. Frontiers in Chemistry. [Link]

-

Various Authors. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. [Link]

-

NorthEast BioLab. (n.d.). ADME Pharmacokinetics, ADME Studies, ADME Assays. NorthEast BioLab. [Link]

-

Al-Malki, J., et al. (2025). Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. MDPI. [Link]

-

Wang, Y., et al. (2018). Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. Journal of Medicinal Chemistry. [Link]

-

Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Chemical Information and Modeling. [Link]

-

Smirnova, A., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. [Link]

-

Sharma, A., & Singh, P. (2023). Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). ResearchGate. [Link]

-

Zhang, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. [Link]

-

Conexiant. (2026). Decades-old anti-seizure drug shows promise in preventing Alzheimer's before it begins. Conexiant. [Link]

-

Thomas, T., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Molecules. [Link]

-

Rather, M. A., & Ganie, S. A. (2020). Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies. Semantic Scholar. [Link]

-

Sobańska, A. W., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Pharmaceuticals. [Link]

-

Various Authors. (2017). Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. Frontiers in Pharmacology. [Link]

-

ALS News Today. (2026). Scientists find promising 3 drug combo for sporadic ALS using new models. ALS News Today. [Link]

-

Abdullah, M. A., et al. (2025). (PDF) A Review on Biological Properties and Synthetic Methodologies of the Diarylpentadienones. ResearchGate. [Link]

-

Hernández-García, E., et al. (2026). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. [Link]

-

Nandi, S., & Singh, M. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]

-

BioWorld. (2025). US, UK team reports compounds for diagnosis and treatment of neurodegenerative disorders. BioWorld. [Link]

-

Conexiant. (2026). Experts Prioritize 3 Drugs for Alzheimer's. Conexiant. [Link]

Sources

- 1. Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diaryl Diimidazopyrimidine Derivatives as Potent Inhibitors of Influenza A Virus: Synthesis, Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Decades-old anti-seizure drug shows promise in preventing Alzheimer’s before it begins | Drug Discovery News [drugdiscoverynews.com]

- 9. jddtonline.info [jddtonline.info]

- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of N-benzhydryl-N-benzylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in a Research and Development Context

In the realm of drug discovery and development, the solubility of a compound is a critical physicochemical property that dictates its fate from the laboratory bench to potential clinical applications. Poor solubility can hinder accurate in-vitro testing, complicate formulation development, and lead to poor bioavailability, ultimately stalling the progress of a promising therapeutic candidate. For a molecule like N-benzhydryl-N-benzylacetamide, which possesses a bulky, largely non-polar structure, understanding its solubility profile is a foundational step in harnessing its potential.

This guide will delve into the structural attributes of N-benzhydryl-N-benzylacetamide, predict its solubility in a range of organic solvents based on established chemical principles, and provide a robust experimental framework for researchers to determine its solubility with precision.

Molecular Structure and its Implications for Solubility

N-benzhydryl-N-benzylacetamide is a tertiary amide with the following structure:

Key structural features influencing its solubility include:

-

Two Benzhydryl Groups and One Benzyl Group: These large, non-polar aromatic moieties dominate the molecular structure, suggesting a preference for non-polar or moderately polar solvents.

-

A Tertiary Amide Group: The amide group provides a polar site within the molecule. However, as a tertiary amide, it lacks a hydrogen bond donor, which will significantly impact its interaction with protic solvents compared to primary or secondary amides. It can, however, act as a hydrogen bond acceptor.

Based on these features, we can make some initial predictions about its solubility profile. The principle of "like dissolves like" suggests that N-benzhydryl-N-benzylacetamide will exhibit higher solubility in solvents that can effectively interact with its large non-polar regions.

Predicted Solubility Profile of N-benzhydryl-N-benzylacetamide

While quantitative data is not available, a qualitative prediction of solubility in common organic solvents can be made.

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether) | High to Moderate | The large non-polar surface area of the benzhydryl and benzyl groups will interact favorably with these solvents through van der Waals forces. |

| Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) | High to Moderate | These solvents can interact with the polar amide group while also effectively solvating the non-polar aromatic rings. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Low to Moderate | The ability of these solvents to hydrogen bond with the amide oxygen may be sterically hindered by the bulky substituents. The large non-polar part of the molecule will have unfavorable interactions with the highly polar solvent network. |

| Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide) | Very Low | The molecule's predominantly non-polar character will lead to very poor solvation in highly polar and aqueous environments. |

It is important to note that these are predictions. For any practical application, experimental determination of solubility is essential.

Experimental Protocol for Determining the Solubility of N-benzhydryl-N-benzylacetamide

The following is a detailed protocol for the experimental determination of the solubility of a solid organic compound like N-benzhydryl-N-benzylacetamide. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials

-

N-benzhydryl-N-benzylacetamide (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed glass tubes with screw caps

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for solvent evaporation

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for higher accuracy)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of N-benzhydryl-N-benzylacetamide to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrated, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once all the solvent has been removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved N-benzhydryl-N-benzylacetamide.

-

Calculate the solubility in mg/mL or mol/L.

-

-

Chromatographic/Spectroscopic Method (Higher Accuracy):

-

Prepare a series of standard solutions of N-benzhydryl-N-benzylacetamide of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Self-Validating System and Trustworthiness

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact the solubility measurement. Always use high-purity materials.

Factors Influencing the Solubility of N-benzhydryl-N-benzylacetamide

The solubility of N-benzhydryl-N-benzylacetamide is a multifactorial property. The following diagram illustrates the key relationships influencing its dissolution in an organic solvent.

N-benzhydryl versus N-benzyl acetamide structural differences

An In-depth Technical Guide to the Core Structural Differences Between N-benzhydryl Acetamide and N-benzyl Acetamide

Abstract

In the landscape of synthetic and medicinal chemistry, the subtle substitution on an amide's nitrogen can profoundly alter its physicochemical properties, reactivity, and biological interactions. This guide provides a detailed comparative analysis of two structurally related secondary amides: N-benzhydryl acetamide and N-benzyl acetamide. While differing by only a single phenyl group on the N-substituent, the resulting changes in steric bulk and electronic environment create two molecules with distinct characteristics. This paper will dissect these differences through the lens of molecular structure, steric and electronic effects, chemical reactivity, and spectroscopic signatures, offering researchers, scientists, and drug development professionals a comprehensive understanding of these fundamental structural motifs.

Foundational Structural & Electronic Analysis

The core distinction between N-benzhydryl acetamide and N-benzyl acetamide lies in the N-substituent: the former possesses a diphenylmethyl (benzhydryl) group, while the latter has a benzyl group. This seemingly minor variation initiates a cascade of structural and electronic consequences.

Caption: Core structures of N-benzyl acetamide and N-benzhydryl acetamide.

Comparative Structural Parameters

The introduction of a second phenyl ring in the benzhydryl group dramatically increases its steric footprint compared to the benzyl group. This directly impacts local geometry around the amide bond.

| Parameter | N-benzyl acetamide | N-benzhydryl acetamide | Rationale for Difference |

| N-Substituent | Benzyl (-CH₂Ph) | Benzhydryl (-CH(Ph)₂) | Core structural difference. |

| Molecular Formula | C₉H₁₁NO[1] | C₁₅H₁₅NO[2] | Addition of a C₆H₅ group, minus one H. |

| Molecular Weight | 149.19 g/mol [1] | 225.28 g/mol [2] | Reflects the additional phenyl ring. |

| Steric Hindrance | Moderate | High | The two phenyl rings of the benzhydryl group create a significantly more crowded environment around the amide nitrogen.[3][4][5] |

| Amide C-N Bond Length | Shorter (closer to double bond) | Longer (closer to single bond) | Increased steric strain in the benzhydryl derivative can twist the amide plane, disrupting resonance and weakening the partial double-bond character.[6][7] |

| Amide C=O Bond Length | Longer | Shorter | Consequence of disrupted resonance; as C-N double-bond character decreases, C=O double-bond character increases.[7] |

Analysis of Steric Hindrance

Steric hindrance refers to the obstruction of a reaction at a particular site due to the sheer size of neighboring groups.[3] The benzhydryl group, with its two bulky phenyl rings, is a classic example of a sterically demanding substituent.

This steric bulk has several critical implications:

-

Restricted Rotation: Free rotation around the N-C(benzhydryl) bond is significantly more hindered than around the N-C(benzyl) bond.

-

Shielding of the Amide: The bulky group physically blocks the approach of reagents (e.g., nucleophiles, solvent molecules) to the amide nitrogen and the adjacent carbonyl carbon.

-

Conformational Distortion: To alleviate steric strain, the molecule may adopt a conformation that deviates from the ideal, low-energy state. For amides, this often involves twisting the normally planar amide bond.

Caption: Steric bulk comparison of benzyl vs. benzhydryl substituents.

Electronic Effects

Both benzyl and benzhydryl groups influence the electronic environment of the amide nitrogen.

-

Inductive Effect: Both are weakly electron-donating through induction.

-

Resonance/Stabilization: The key electronic difference lies in the ability to stabilize a positive charge on the adjacent carbon atom (a benzylic/benzhydrylic position). The benzhydryl cation is significantly more stable than the benzyl cation because the positive charge is delocalized over two phenyl rings instead of one.[8] This enhanced stability is crucial in reactions involving cleavage of the N-substituent bond, making the benzhydryl group a better leaving group in certain contexts.[9][10][11]

Impact on Amide Bond Resonance and Reactivity

The stability and unique properties of the amide bond are largely attributed to resonance, where the nitrogen's lone pair delocalizes into the carbonyl π-system.[12][13] This gives the C-N bond significant partial double-bond character, forcing the six atoms of the amide group (O, C, N, H, and the two adjacent α-carbons) into a planar arrangement.[14]

The immense steric pressure from the benzhydryl group can disrupt this planarity. The two phenyl rings clash with the acetyl group, forcing the C-N bond to twist. This twisting reduces the p-orbital overlap between the nitrogen lone pair and the carbonyl π-system, thereby inhibiting resonance.[6][7]

Consequences of Disrupted Resonance in N-benzhydryl Acetamide:

-

Increased Basicity: The nitrogen lone pair is more localized and available for protonation compared to a planar amide.

-

Increased Electrophilicity of Carbonyl Carbon: With less electron donation from the nitrogen, the carbonyl carbon becomes more electron-deficient and thus more susceptible to nucleophilic attack.

-

Changes in Reactivity: The balance between increased electrophilicity (favoring reaction) and increased steric hindrance (disfavoring reaction) dictates the overall reactivity. For a process like hydrolysis, the approach of a nucleophile might be slowed by sterics, but the reaction at the more electrophilic carbonyl could be faster if the nucleophile can reach it.

Caption: Effect of steric hindrance on amide bond resonance.

Comparative Spectroscopic Signatures

The structural differences are clearly reflected in the spectroscopic data for each compound.

| Technique | N-benzyl acetamide | N-benzhydryl acetamide | Key Distinguishing Feature |

| ¹H NMR | ~4.4 ppm (d, 2H, -CH₂-); ~7.3 ppm (m, 5H, Ar-H)[15] | ~4.4 ppm (s, 1H, -CH-); ~7.3 ppm (m, 10H, Ar-H)[16] | Integration of benzylic/benzhydrylic proton(s) and aromatic protons (2H & 5H vs. 1H & 10H). |

| ¹³C NMR | ~43.6 ppm (-CH₂-); ~127-138 ppm (Ar-C) | ~75.0 ppm (-CH-); ~126-142 ppm (Ar-C)[16] | Downfield shift of the benzhydrylic carbon due to substitution by two phenyl groups. |

| IR Spectroscopy | ~1640 cm⁻¹ (C=O, Amide I); ~3300 cm⁻¹ (N-H)[1][15] | ~1650 cm⁻¹ (C=O, Amide I); ~3300 cm⁻¹ (N-H)[16] | The C=O stretch in the benzhydryl derivative may be at a slightly higher frequency due to reduced resonance. |

| Mass Spec. | M⁺ at m/z 149; Base peak at m/z 91 ([C₇H₇]⁺) | M⁺ at m/z 225; Base peak at m/z 167 ([C₁₃H₁₁]⁺)[2] | Fragmentation yields the highly stable benzhydryl cation (m/z 167) vs. the benzyl/tropylium cation (m/z 91). |

Experimental Protocols & Workflows

The synthesis of these amides typically involves the acylation of the corresponding primary amine.

Synthesis of N-benzyl acetamide

This protocol involves the straightforward reaction of benzylamine with an acetylating agent like acetic anhydride.[17]

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 eq).

-

Solvent: Dissolve the amine in a suitable solvent like ethyl acetate or dichloromethane.

-

Acylation: Cool the solution in an ice bath and add acetic anhydride (1.0-1.1 eq) dropwise. A base such as triethylamine or pyridine can be added to scavenge the acetic acid byproduct.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Workup: Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of N-benzhydryl acetamide

Due to the steric bulk, a common and efficient method for synthesizing N-benzhydryl acetamide is the Ritter reaction.[18][19]

Procedure:

-

Setup: In a flask, dissolve benzhydrol (diphenylmethanol) (1.0 eq) in a nitrile solvent, such as acetonitrile, which also acts as the acetyl source.

-

Acid Catalysis: Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid or perchloric acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture over ice water and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the amide product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purification: The crude N-benzhydryl acetamide can be purified by recrystallization from a suitable solvent like ethanol.

Caption: General experimental workflow for amide synthesis and purification.

Conclusion

The distinction between N-benzhydryl acetamide and N-benzyl acetamide is a powerful illustration of how steric factors can dominate molecular structure and reactivity. The addition of a second phenyl ring transforms the moderately hindered benzyl substituent into the highly demanding benzhydryl group. This induces significant steric strain that compromises the planarity and resonance stabilization of the amide bond, leading to a cascade of predictable changes in bond lengths, spectroscopic properties, and chemical reactivity. For the medicinal chemist and synthetic organic scientist, understanding these fundamental differences is paramount for rational drug design, reaction optimization, and the interpretation of analytical data.

References

-

Karu, S. K., Veludandi, M., & Malapaka, C. (2025). Scope of synthesis of N‐benzhydryl acetamide. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of N-benzyl acetamide. PrepChem.com. [Link]

-

Bartleby. (n.d.). Synthesis Of N-Benzylacetamide Lab Report. Bartleby.com. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzhydrylacetamide. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐benzylacetamide. ResearchGate. [Link]

-

Ziarani, G. M., Soltani Hasankiadeh, F., & Mohajer, F. (2020). The synthesis of N‐benzhydrylacetamide‐2,2,2‐d3 148 from acetonitrile‐d3 146 and (bromomethylene)dibenzene 147. ResearchGate. [Link]

-

Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 72(4), 2358–2363. [Link]

-

Kakuchi, R., & Borah, P. (n.d.). An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Supporting Information. [Link]

-

T.C. Kumar, et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

-

Wiberg, K. B. (2011). “Amide Resonance” Correlates with a Breadth of C−N Rotation Barriers. Organic Letters, 13(19), 5152-5155. [Link]

-

Quesada, K. G., Chabeda, D., Johnson, J., & Shore, A. (2018). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1), 3. [Link]

-

Flakus, H., & Nowak, M. A. (2008). N-Benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2199. [Link]

-

Sharma, G., & Singh, R. P. (2020). Amide Bond Activation of Biological Molecules. Molecules, 25(23), 5694. [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Semantic Scholar. [Link]

-

Rzepa, H. (2015). π-Resonance in amides: a crystallographic reality check. Henry Rzepa's Blog. [Link]

-

Canadian Science Publishing. (n.d.). A STUDY OF HINDERED DIARYLMETHYL RADICALS: II. THE BENZHYDRYL MODEL. Canadian Journal of Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Clarke, L. F., Hegarty, A. F., & O'Neill, P. (1998). Relatively stable N-benzhydryl- and N-benzyldiarylketene imines and their conversion to cyanodiarylmethanes via an isolable radical. The Journal of Organic Chemistry, 63(5), 1567-1573. [Link]

-

Wikipedia. (n.d.). Benzyl group. Wikipedia. [Link]

- Google Patents. (n.d.). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

-

D'Ambrosio, K., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. RSC Publishing. [Link]

-

Kim, H., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]

-

S. G. Mayer, et al. (2023). Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case. The Journal of Physical Chemistry A. [Link]

-

Mayer, S. G., et al. (2023). Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case. The Journal of Physical Chemistry A. [Link]

-

T. Ikawa, et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Organic Letters. [Link]

- Google Patents. (n.d.). The method for preparing benzhydryl thioacetamide.

-

PubChemLite. (n.d.). N-benzhydrylacetamide (C15H15NO). PubChemLite. [Link]

-

Rewolinski, M. S., et al. (1998). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 39(49), 9025-9028. [Link]

-

Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

-

da Silva, A. B. F., et al. (2023). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide. Journal of Molecular Structure, 1272, 134190. [Link]

-

Kumar, A., & Kumar, V. (2021). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules, 26(15), 4458. [Link]

-

Zhu, S., et al. (2024). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. ResearchGate. [Link]

-

SpectraBase. (n.d.). Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-. SpectraBase. [Link]

-

PubMed. (n.d.). Using steric hindrance to design new inhibitors of class C beta-lactamases. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Benzhydrylacetamide | C15H15NO | CID 614461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Using steric hindrance to design new inhibitors of class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. π-Resonance in amides: a crystallographic reality check. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Benzyl group - Wikipedia [en.wikipedia.org]

- 9. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 10. Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. prepchem.com [prepchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Thermodynamic stability of sterically hindered tertiary amides

An In-Depth Technical Guide to the Thermodynamic Stability of Sterically Hindered Tertiary Amides

Abstract

The amide bond is a cornerstone of chemical and biological sciences, renowned for its exceptional stability derived from resonance delocalization. However, when substituted with bulky groups, particularly in tertiary amides, this stability is fundamentally challenged. This guide provides a comprehensive exploration of the thermodynamic principles governing sterically hindered tertiary amides. We will dissect the intricate balance between stabilizing resonance effects and destabilizing steric strain, detailing how steric hindrance disrupts the canonical planarity of the amide bond. This disruption leads to significant changes in chemical reactivity, rotational dynamics, and susceptibility to cleavage. This document offers an in-depth analysis of the structural consequences, advanced analytical techniques for quantification, and the profound implications for drug design and modern organic synthesis.

The Dichotomy of Amide Stability: Resonance versus Steric Strain

The remarkable stability of the amide bond is classically attributed to the delocalization of the nitrogen lone pair into the carbonyl π-system.[1] This resonance imparts a partial double-bond character to the C-N bond, enforcing a planar geometry and creating a significant rotational barrier of approximately 15-23 kcal/mol.[2] This planarity is fundamental to the structure of peptides and proteins.[1]

However, in sterically hindered tertiary amides, bulky substituents on the nitrogen and/or acyl group create significant van der Waals repulsion. To alleviate this strain, the molecule deviates from planarity. This geometric distortion occurs primarily through two mechanisms:

-

N-C(O) Bond Twisting: The substituents force the rotation around the C-N bond, disrupting the optimal orbital overlap required for resonance.

-

Nitrogen Pyramidalization: The nitrogen atom transitions from a planar, sp2-hybridized state towards a more tetrahedral, sp3-hybridized geometry.[3][4] This pyramidalization further decouples the nitrogen lone pair from the carbonyl group, diminishing resonance stabilization.[3][4]

This loss of resonance destabilizes the ground state of the amide, making it thermodynamically less stable than its planar counterpart. Consequently, these "twisted" amides exhibit unusual reactivity, including enhanced susceptibility to hydrolysis and nucleophilic attack.[5]

Caption: Core conflict between resonance stabilization and steric strain.

| Factor | Influence on Planar Amide | Influence on Sterically Hindered Amide | Thermodynamic Consequence |

| Resonance | Enforces planarity; high p-orbital overlap. | Disrupted by twisting and pyramidalization. | Loss of resonance destabilizes the ground state. |

| Steric Hindrance | Minimal in small, unbranched amides. | Significant van der Waals repulsion from bulky groups. | Ground state energy is increased to alleviate strain. |

| Electronic Effects | Electron-donating groups on N stabilize the partial positive charge on N. | Effects are secondary to overwhelming steric demands. | Can subtly modulate the rotational barrier.[6] |

| Hybridization | Nitrogen is sp2 hybridized. | Nitrogen gains partial sp3 character (pyramidalization).[3] | Reduces the energy cost of rotation (transition state is more sp2-like). |

Table 1. Key Factors Governing the Thermodynamic Stability of Tertiary Amides.

Quantifying Instability: Experimental and Computational Approaches

Assessing the thermodynamic landscape of a hindered amide requires specialized techniques capable of measuring rotational energy barriers and characterizing non-planar ground states.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is the primary experimental tool for measuring the Gibbs free energy of activation (ΔG‡) for C-N bond rotation.[7][8] In a tertiary amide with two different N-substituents, these groups are chemically non-equivalent at low temperatures due to the restricted rotation, giving rise to separate signals in the NMR spectrum.[9] As the temperature increases, rotation becomes faster on the NMR timescale, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged singlet.[7][9]

Caption: Workflow for determining amide rotational barriers using DNMR.

Experimental Protocol: DNMR Analysis of a Hindered Tertiary Amide

-

Sample Preparation: Dissolve a precisely weighed amount of the sterically hindered amide (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of toluene-d8 or DMSO-d6) in a high-quality NMR tube. The solvent choice is critical; it must have a wide liquid temperature range and not interact strongly with the amide.

-

Initial Spectrum (Low Temperature): Place the sample in the NMR spectrometer and lower the temperature until the rotation is frozen on the NMR timescale. This is typically well below room temperature. Acquire a high-resolution ¹H NMR spectrum to confirm the presence of two distinct signals for the non-equivalent N-alkyl groups and measure their chemical shift difference (Δν in Hz).

-

Variable Temperature (VT) Scans: Begin to increase the probe temperature in small, controlled increments (e.g., 5-10 K). Allow the temperature to equilibrate for several minutes at each step before acquiring a new spectrum.

-

Identify Coalescence: Continue the VT scans until the two distinct signals broaden and merge into a single, broad resonance. The temperature at which this occurs is the coalescence temperature (Tc).

-

High-Temperature Spectrum: Acquire a final spectrum at a temperature significantly above Tc to observe the sharp, time-averaged single peak.

-

Calculation of the Rate Constant (k): At the coalescence temperature, the rate constant for rotation (k) can be calculated using the equation:

-

k = (π * Δν) / √2

-

-

Calculation of the Free Energy of Activation (ΔG‡): The Gibbs free energy of activation for rotation is calculated using the Eyring equation:

-

ΔG‡ = -R * Tc * ln( (k * h) / (kB * Tc) )

-

Where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

This ΔG‡ value provides a direct quantitative measure of the rotational barrier and, by extension, the thermodynamic stability of the amide's planar conformation. Lower ΔG‡ values are indicative of significant ground-state destabilization due to steric hindrance.[10]

Computational Chemistry

Density Functional Theory (DFT) calculations provide invaluable insight into the structural and energetic properties of hindered amides.[11] Computational models can accurately predict:

-

Ground-State Geometries: Determining the degree of C-N bond twist (τ) and nitrogen pyramidalization (χ).

-

Rotational Energy Barriers: Calculating the energy of the transition state for rotation, which corroborates DNMR data.[6]

-

Thermodynamic Stability: Comparing the computed ground-state energies of hindered amides with their planar analogues to quantify the energetic penalty of steric strain.[12]

| Technique | Principle | Information Obtained | Advantages | Disadvantages |

| Dynamic NMR (DNMR) | Temperature-dependent changes in NMR lineshapes due to chemical exchange.[9] | Gibbs free energy of activation (ΔG‡) for C-N bond rotation.[13] | Direct experimental measurement of the kinetic barrier. | Requires soluble compounds; limited to barriers within a specific energy range (~5-25 kcal/mol). |

| Computational (DFT) | Solving the Schrödinger equation to find minimum energy conformations.[11] | Ground and transition state energies, geometric parameters (twist, pyramidalization).[12] | Provides detailed structural insight; applicable to any molecule. | Accuracy is dependent on the level of theory and basis set; requires computational resources. |

| Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature.[14] | Enthalpies of melting, crystallization, and decomposition.[15] | Provides data on bulk thermal stability and phase transitions. | Does not directly measure rotational barriers; information is less specific to amide bond stability. |

Table 2. Comparison of Key Techniques for Analyzing Amide Stability.

Implications in Drug Development and Synthesis

The deliberate introduction of steric hindrance in tertiary amides is a powerful strategy in medicinal chemistry, despite the synthetic challenges it presents.[16][17] While forming these bonds often requires specialized coupling reagents or synthetic routes, the payoff in terms of molecular properties can be substantial.[16][18]

Enhancing Metabolic Stability

A primary application is the design of metabolically robust drugs. Many peptide-based drugs suffer from poor in-vivo stability due to rapid cleavage of amide bonds by proteases.[18] Introducing steric hindrance around a scissile amide bond can physically block the enzyme's active site, preventing hydrolysis and extending the drug's half-life. This makes twisted amides effective bioisosteres for standard peptide bonds in drug design.[18][19]

Conformational Control and Potency

By lowering the rotational barrier and creating a more flexible or, conversely, a locked non-planar conformation, steric hindrance can be used to control the three-dimensional shape of a molecule. This conformational pre-organization can lead to:

-

Increased Binding Affinity: Forcing a molecule into its bioactive conformation can reduce the entropic penalty upon binding to a biological target, thereby increasing potency.

-

Improved Selectivity: A unique, non-planar shape may fit preferentially into the binding site of a target receptor while being excluded from off-target proteins, enhancing selectivity and reducing side effects.

Caption: Leveraging thermodynamic instability for pharmacological benefit.

Conclusion

The thermodynamic stability of tertiary amides is a nuanced interplay between the stabilizing force of resonance and the destabilizing effect of steric hindrance. While planar amides are paragons of stability, the introduction of bulky substituents fundamentally alters this landscape, leading to thermodynamically less stable, non-planar structures. This "instability," however, is not a flaw but a design element. By understanding and quantifying the energetic consequences of steric strain using techniques like DNMR and computational modeling, researchers in drug development and materials science can harness these principles to create molecules with enhanced metabolic resistance, controlled conformations, and novel functionalities. The twisted amide represents a powerful tool for moving beyond the planar paradigm to access new and valuable chemical space.

References

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

-

Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Khan Academy. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

-

Karak, S., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Chemistry, 9, 686–692. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68. [Link]

-

Tomasini, M., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(31), 12029-12040. [Link]

-

Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. [Link]

-

University of Regina. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. [Link]

-

Chemistry Steps. (2020). Amides - Structure and Reactivity. [Link]

-

Yoshikai, N., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 9057-9063. [Link]

-

Koča, J., et al. (1999). Computational Studies on the Stability of [Amide]Br- Complexes. The Journal of Organic Chemistry, 64(17), 6235-6241. [Link]

-

Fry, C. G., et al. (2005). The Amide Rotational Barrier in Isonicotinamide: Dynamic NMR and Ab Initio Studies. The Journal of Physical Chemistry A, 109(6), 1149-1156. [Link]

-

Goodman, M., et al. (2001). Contribution of tertiary amides to the conformational stability of collagen triple helices. Biopolymers, 59(1), 24-28. [Link]

-

Le-Huu, P., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(8), 1019-1029. [Link]

-

Pluth, M. D., et al. (2009). Acceleration of Amide Bond Rotation by Encapsulation in the Hydrophobic Interior of a Water-Soluble Supramolecular Assembly. Journal of the American Chemical Society, 131(18), 6364-6365. [Link]

-

Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

-

Lee, S. H., et al. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 678(1-3), 137-143. [Link]

-

Chemistry LibreTexts. (2019). Kinetic Versus Thermodynamic Products. [Link]

-

Lillo, A., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules, 24(20), 3788. [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

-

Wu, W., et al. (2023). Amide Nitrogen Pyramidalization via N–H/N Interactions that Stabilize the delta/alpha Conformations in Turns, Loops, and 310- and alpha-Helices. ChemRxiv. [Link]

-

Wu, W., et al. (2023). Amide Nitrogen Pyramidalization via N-H/N Interactions that Stabilize the δ/α Conformations in Turns, Loops, and 310- and α-Helices. The Journal of Physical Chemistry B, 127(49), 10431-10444. [Link]

-

Dračínský, M., et al. (2017). Amide rotation trajectories probed by symmetry. Organic & Biomolecular Chemistry, 15(30), 6326-6332. [Link]

-

Tsai, Y., et al. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Advances, 11(36), 22442-22449. [Link]

-

Lin, Y., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. Chemical Communications, 57(7), 896-899. [Link]

-

Schweinzer, J., et al. (2020). Effect of the enamine pyramidalization direction on the reactivity of secondary amine organocatalysts. Chemical Science, 11(4), 964-971. [Link]

-

Ashenhurst, J. (2022). Kinetic versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

-

Lonsdale, R., & Harvey, J. N. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry, 83(20), 12757-12764. [Link]

-

Szostak, M., et al. (2015). Structural Characterization of N-Protonated Amides. Regioselective N-Activation of Medium-Bridged Twisted Lactams. Journal of the American Chemical Society, 137(45), 14483-14491. [Link]

-

Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

-

Quora. (2017). What is the difference between the thermodynamic and the kinetic stability of coordination?. [Link]

-

Avbelj, F., & Baldwin, R. L. (2009). Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. Biochemistry, 48(36), 8541-8547. [Link]

-

Lillo, A., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules, 24(20), 3788. [Link]

-

SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Szostak, M., et al. (2019). Reversible Twisting of Primary Amides via Ground State N–C(O) Destabilization. Journal of the American Chemical Society, 141(1), 224-228. [Link]

-

Kim, J., et al. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules, 23(9), 2269. [Link]

-

AZoM. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]

Sources

- 1. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 2. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Amide Nitrogen Pyramidalization via N-H/N Interactions that Stabilize the δ/α Conformations in Turns, Loops, and 310- and α-Helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mdpi.com [mdpi.com]

- 7. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 8. azom.com [azom.com]

- 9. chemistry.montana.edu [chemistry.montana.edu]

- 10. osti.gov [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chimia.ch [chimia.ch]

- 17. researchgate.net [researchgate.net]

- 18. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drughunter.com [drughunter.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of N-benzhydryl-N-benzylacetamide via Imines and Organozinc Reagents

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of N-benzhydryl-N-benzylacetamide. This method leverages the nucleophilic addition of organozinc reagents to imines, a robust and reliable approach for carbon-carbon bond formation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Strategic Importance and Synthetic Rationale

N-substituted amides, such as N-benzhydryl-N-benzylacetamide, represent a critical scaffold in medicinal chemistry. The benzhydryl and benzyl moieties are prevalent in a wide array of pharmacologically active compounds, valued for their ability to modulate lipophilicity and engage in specific binding interactions with biological targets.

The synthetic route detailed herein employs a Barbier-type reaction, which involves the in situ generation of an organozinc reagent from an organohalide and zinc metal. This reagent then undergoes a nucleophilic addition to a pre-formed imine. The resulting amine is subsequently acylated to yield the target amide. This approach is favored for its operational simplicity, use of readily available starting materials, and tolerance to a variety of functional groups.

The choice of organozinc reagents over more reactive organometallics like organolithium or Grignard reagents is a deliberate one, aimed at enhancing selectivity and minimizing side reactions. Organozinc compounds exhibit a more covalent character in their carbon-metal bond, which tempers their nucleophilicity and basicity. This moderation is key to achieving a clean addition to the imine without unwanted side reactions.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The synthesis can be dissected into three primary stages:

2.1. Formation of the Organozinc Reagent:

The process begins with the oxidative addition of metallic zinc to benzyl bromide. This step is typically initiated by activating the zinc surface, often with a small amount of iodine or by sonication. This activation is crucial to disrupt the passivating layer of zinc oxide on the metal's surface. The resulting organozinc species, benzylzinc bromide (BnZnBr), exists in a dynamic equilibrium known as the Schlenk equilibrium.

2.2. Nucleophilic Addition to the Imine:

The pre-formed imine, N-benzylideneaniline, possesses an electrophilic carbon atom in its C=N double bond. The nucleophilic benzyl group from the organozinc reagent attacks this electrophilic carbon. This step proceeds through a six-membered ring transition state, as proposed by the Zimmerman-Traxler model, leading to the formation of a zinc amide intermediate.

2.3. Acylation of the Intermediate Amine:

The final step involves the acylation of the zinc amide intermediate. The addition of an acylating agent, such as acetyl chloride or acetic anhydride, quenches the reaction and introduces the acetyl group, forming the stable N-benzhydryl-N-benzylacetamide product.

Diagram 1: Overall Reaction Workflow

Application Note: A Streamlined Approach to N-Benzhydryl Amide Synthesis via One-Pot Multicomponent Reaction

Introduction: The Significance of the N-Benzhydryl Amide Scaffold

The N-benzhydryl amide moiety is a privileged structural motif found in a wide array of pharmacologically active compounds. The benzhydryl group (diphenylmethyl) imparts unique properties, including increased lipophilicity and the ability to engage in specific binding interactions within biological targets.[1] Consequently, molecules containing this scaffold have demonstrated diverse therapeutic potential, including applications as anticancer, antiviral, and antihistaminic agents.[2][3]

Traditionally, the synthesis of these complex amides involves multi-step linear sequences, which can be time-consuming, inefficient, and generate significant waste. Modern synthetic chemistry prioritizes methodologies that are both efficient and environmentally benign.[4] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to meet these demands.[4] By combining three or more reactants in a single reaction vessel, MCRs enable the rapid construction of complex molecules with high atom economy, reduced reaction times, and simplified purification processes.[4] This application note details a robust, one-pot, three-component protocol for the synthesis of N-benzhydryl amides, designed for researchers in organic synthesis and drug development.

Guiding Principle: A Tandem Acid-Catalyzed, Three-Component Reaction

The protocol described herein leverages a tandem reaction sequence initiated by the acid-catalyzed formation of a benzhydryl carbocation, which is subsequently trapped by a nitrile in a Ritter-type reaction.[5][] This elegant approach combines an aldehyde, an electron-rich aromatic or heteroaromatic compound (the nucleophile), and a nitrile (the amide source) in a single pot to directly afford the desired N-benzhydryl amide product. The reaction is compatible with a diverse range of substrates, making it a versatile tool for generating chemical libraries for screening purposes.[5]

Reaction Mechanism

The trustworthiness of a protocol is rooted in a clear understanding of its underlying mechanism. The reaction proceeds through two key stages, all facilitated by an acid catalyst (e.g., trifluoroacetic acid, TFA):

-

In-Situ Generation of the Benzhydryl Carbocation: The reaction initiates with the protonation of the aldehyde (I), activating it toward electrophilic aromatic substitution. The electron-rich N,N-disubstituted arylamine (II) attacks the activated carbonyl, leading to the formation of a benzylic alcohol intermediate (III). Under the acidic conditions, this intermediate rapidly dehydrates to generate a highly stabilized benzhydryl carbocation (IV).

-

Ritter Reaction and Amide Formation: The nitrile (V), acting as a nucleophile, attacks the benzhydryl carbocation (IV) to form a stable nitrilium ion intermediate (VI). This intermediate is then hydrated by trace water present in the reaction medium, followed by tautomerization, to yield the final N-benzhydryl amide product (VII).

Sources

Catalytic Acylation of Bulky Diarylmethylamines: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Significance of Sterically Hindered Amides

Diarylmethylamines are a cornerstone structural motif in a vast array of pharmaceuticals and bioactive molecules, valued for their role in antihistaminic, antiarrhythmic, and anticholinergic agents.[1] The N-acylation of these amines to form the corresponding amides is a critical transformation in drug development and medicinal chemistry. However, the very nature of their structure—two bulky aryl groups flanking a secondary amine—presents a significant synthetic hurdle. The steric hindrance around the nitrogen atom dramatically reduces its nucleophilicity, making standard acylation conditions sluggish, low-yielding, or altogether ineffective.

This guide provides an in-depth exploration of modern catalytic methods designed to overcome the steric challenges inherent in the acylation of bulky diarylmethylamines. We will delve into the mechanistic principles behind catalyst selection, offer detailed, field-proven protocols, and present comparative data to aid researchers in choosing the optimal method for their specific synthetic goals.

The Core Problem: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in the N-acylation of diarylmethylamines is the steric congestion imposed by the two large aryl substituents. This bulkiness physically shields the nitrogen's lone pair of electrons, impeding its ability to attack the electrophilic carbonyl carbon of the acylating agent. Furthermore, the electronic properties of the aryl groups can also decrease the nitrogen's basicity and nucleophilicity.

Traditional acylation methods, often relying on the direct reaction of an amine with an acyl chloride or anhydride, frequently fail with these substrates. Such reactions may require harsh conditions, including high temperatures and long reaction times, which can lead to undesired side reactions and decomposition of sensitive substrates.[2] Consequently, the development of catalytic systems that can operate under mild conditions is of paramount importance.

Catalytic Strategies for Overcoming Steric Barriers

To effectively acylate these challenging substrates, a catalyst is often essential. The role of the catalyst is to generate a more reactive acylating intermediate or to enhance the nucleophilicity of the amine. Two primary catalytic strategies have proven successful: nucleophilic catalysis and Lewis acid catalysis.

Nucleophilic Catalysis: The Power of Super-Acylating Agents